3-propylhexan-2-one 3-propylhexan-2-one
Brand Name: Vulcanchem
CAS No.: 40239-27-8
VCID: VC11633512
InChI: InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

3-propylhexan-2-one

CAS No.: 40239-27-8

Cat. No.: VC11633512

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-propylhexan-2-one - 40239-27-8

Specification

CAS No. 40239-27-8
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 3-propylhexan-2-one
Standard InChI InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3
Standard InChI Key RXFAGYKLLRXFDX-UHFFFAOYSA-N
Canonical SMILES CCCC(CCC)C(=O)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

3-Propylhexan-2-one (IUPAC name: 3-propylhexan-2-one) features a six-carbon chain with a ketone group at position 2 and a propyl substituent at position 3 . Its linear structure, represented by the SMILES notation CCCC(CCC)C(=O)C\text{CCCC(CCC)C(=O)C}, underscores the branching at the third carbon (Figure 1). The InChIKey identifier RXFAGYKLLRXFDX-UHFFFAOYSA-N\text{RXFAGYKLLRXFDX-UHFFFAOYSA-N} facilitates rapid database searches and structural verification .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H18O\text{C}_9\text{H}_{18}\text{O}PubChem
Molecular Weight142.24 g/molPubChem
CAS Registry Number40239-27-8PubChem
XLogP32.8PubChem
Rotatable Bond Count5PubChem

Stereoelectronic Features

The ketone group imparts polarity, while the propyl chain enhances lipophilicity (XLogP3 = 2.8\text{XLogP3 = 2.8}) . Conformational analysis reveals five rotatable bonds, enabling flexibility in ligand-receptor interactions . Quantum mechanical computations predict a tetrahedral geometry around the carbonyl carbon, with bond angles consistent with sp² hybridization .

Synthetic Methodologies

Traditional Synthesis

Heilmann et al. (1961) pioneered a three-step synthesis of 3-propylhexan-2-one, achieving moderate yields :

  • Oxidation: Treatment of a precursor alcohol with mercuric oxide (HgO\text{HgO}) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

  • Sulfonation: Reaction with sulfur trioxide (SO3\text{SO}_3) in H2SO4\text{H}_2\text{SO}_4.

  • Reduction: Catalytic hydrogenation using platinum dioxide (PtO2\text{PtO}_2) in ethanol .

Table 2: Heilmann Synthesis Protocol

StepReagents/ConditionsRole
1HgO, H2SO4\text{HgO, H}_2\text{SO}_4Oxidation
2SO3,H2SO4\text{SO}_3, \text{H}_2\text{SO}_4Sulfonation
3H2,PtO2/EtOH\text{H}_2, \text{PtO}_2/\text{EtOH}Catalytic Reduction

Modern Catalytic Approaches

Recent work by Caltech researchers demonstrates the compound’s role in synthesizing chiral bi(oxazoline) (BiOX) ligands for nickel-catalyzed asymmetric reductive cross-coupling . 3-Propylhexan-2-one derivatives facilitate the production of 1,1-diarylalkanes, critical pharmacophores in drugs like lasofoxifene and sertraline .

Physicochemical and Spectroscopic Properties

Thermodynamic Parameters

While experimental data on melting/boiling points remain unpublished, computed properties suggest:

  • Hydrogen Bond Acceptors: 1 (carbonyl oxygen) .

  • Exact Mass: 142.1358 Da .

  • Polar Surface Area: 17.1 Ų .

Spectral Signatures

  • IR: Strong absorption at 1715cm1\sim 1715 \, \text{cm}^{-1} (C=O stretch) .

  • NMR: Predicted 1H^1\text{H} signals include δ 2.1 ppm (ketone-adjacent CH₂) and δ 0.9 ppm (terminal CH₃) .

Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis

The Caltech team utilized 3-propylhexan-2-one-derived ligands (e.g., CyPentylBiOX) to achieve enantioselective nickel-catalyzed cross-couplings, yielding 1,1-diarylalkanes with >90% ee . These ligands enhance steric bulk, improving catalyst turnover and selectivity .

Table 3: Ligand Performance in Cross-Coupling

LigandYield (%)Enantiomeric Excess (ee)
CyBiOX7585
CyPentylBiOX8292
3-PentylBiOX7889

Pharmaceutical Relevance

1,1-Diarylalkanes synthesized via 3-propylhexan-2-one intermediates exhibit bioactivity against osteoporosis (lasofoxifene) and depression (sertraline) . The compound’s lipophilicity aids blood-brain barrier penetration in CNS-targeted drugs .

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